Cbz-3-Nitro-D-Phenylalanine
Description
Contextualization of Non-Canonical Amino Acid Derivatives in Chemical Biology
Non-canonical amino acids (ncAAs), also known as non-proteinogenic or unnatural amino acids, represent a significant expansion of the chemical diversity available for protein and peptide engineering. encyclopedia.pubnih.gov Unlike the 20 standard protein-coding amino acids, ncAAs are not naturally encoded in the genetic code of most organisms. mdpi.com Their unique side chains and backbones introduce novel chemical functionalities, structural constraints, and physicochemical properties into polypeptides. encyclopedia.pubnih.gov
The incorporation of ncAAs into proteins and peptides is a cornerstone of modern chemical biology, enabling researchers to probe and manipulate biological systems with unprecedented precision. chimia.choup.com This is often achieved through methods like genetic code expansion, which allows for the site-specific insertion of ncAAs into proteins in living cells, or through chemical peptide synthesis. chimia.chacs.org The applications of ncAAs are vast and varied, including the development of therapeutic peptides with enhanced stability and activity, the creation of novel biocatalysts, and the introduction of spectroscopic probes to study protein structure and function. mdpi.comacs.org For instance, amino acids with altered backbones, such as β- or γ-amino acids, can confer resistance to proteolytic degradation, a desirable trait for therapeutic peptides. mdpi.com Furthermore, the introduction of functional groups like ketones, azides, or nitro groups via ncAAs provides handles for bio-orthogonal chemistry, allowing for specific labeling and conjugation of proteins. encyclopedia.pub
Significance of Cbz-3-Nitro-D-Phenylalanine as a Versatile Synthetic Precursor and Research Probe
This compound is a derivative of the non-canonical amino acid 3-Nitro-D-phenylalanine. chemimpex.comchemimpex.com Its structure is characterized by a D-phenylalanine core, a nitro group (-NO₂) at the third position of the phenyl ring, and a carboxybenzyl (Cbz) protecting group on the amino terminus. ontosight.ai This combination of features makes it a highly valuable and versatile tool in synthetic chemistry and biochemical research. chemimpex.comchemimpex.com
As a synthetic precursor, this compound is primarily utilized in peptide synthesis. chemimpex.com The Cbz group provides robust protection for the amine functionality, preventing unwanted side reactions during the coupling of amino acids to form a peptide chain. ontosight.airesearchgate.net The D-configuration of the alpha-carbon is significant for creating peptides with altered secondary structures and increased resistance to enzymatic degradation compared to their L-amino acid counterparts. mdpi.com The nitro group on the phenyl ring serves multiple purposes. It can modulate the electronic properties of the amino acid and, importantly, can be chemically reduced to an amine group (-NH₂). smolecule.com This allows for post-synthetic modification of the peptide, such as the attachment of labels, cross-linking agents, or other functional moieties. smolecule.com
The utility of nitrophenylalanine derivatives extends to various research applications. For example, they have been incorporated into peptides designed for radioimmunotherapy and as building blocks in the synthesis of complex therapeutic agents like degarelix. nih.govgoogle.com Furthermore, the related compound 2-nitrophenylalanine has been genetically encoded in proteins to act as a photocleavable linker, allowing for the light-induced cleavage of the polypeptide backbone. researchgate.netnih.gov This demonstrates the potential of nitro-functionalized amino acids to serve as sophisticated research probes for controlling protein function with high spatial and temporal resolution. nih.gov
Below are tables detailing the chemical properties of a related compound, Boc-3-Nitro-D-phenylalanine, and the synthetic applications of nitrophenylalanine derivatives.
Table 1: Chemical Properties of Boc-3-Nitro-D-phenylalanine
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₆ | smolecule.com |
| Molecular Weight | 310.30 g/mol | smolecule.com |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | smolecule.com |
| Synonyms | Boc-D-3-Nitrophe, Boc-D-Phe(3-NO₂)-OH | smolecule.com |
Table 2: Research Applications of Nitrophenylalanine Derivatives
| Application | Description | Compound Example | Reference |
| Peptide Synthesis | Used as a protected amino acid building block in the synthesis of peptides. | This compound | chemimpex.com |
| Radioimmunotherapy | Incorporated into peptides designed to chelate radioisotopes for cancer therapy. | p-nitrophenylalanine | nih.gov |
| Drug Synthesis | A key intermediate in the synthesis of the drug degarelix. | p-nitro-phenylalanine | google.com |
| Photocleavable Linkers | Genetically encoded into proteins to allow for light-induced cleavage of the polypeptide chain. | 2-nitrophenylalanine | researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Weight |
344.39 |
|---|---|
Origin of Product |
United States |
Applications of Cbz 3 Nitro D Phenylalanine in Complex Molecular Synthesis
Strategic Integration into Peptide and Peptidomimetic Synthesis
Cbz-3-Nitro-D-Phenylalanine is strategically employed in both solid-phase and solution-phase peptide synthesis to create peptides with unnatural configurations and functionalities. The presence of the D-amino acid and the nitro group allows for the synthesis of peptides with enhanced stability and the potential for subsequent derivatization.
Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating this compound
In Solid-Phase Peptide Synthesis (SPPS), this compound can be incorporated into a growing peptide chain anchored to a solid resin support. The Cbz group, while traditionally more common in solution-phase synthesis, can be used in SPPS, often in orthogonal protection schemes where other protecting groups, like Boc or Fmoc, are used for other amino acids. nih.govnih.gov The key advantage of the nitro group in this context is its stability during standard SPPS cycles. It remains inert during the repetitive coupling and deprotection steps.
Once the peptide sequence is assembled, the nitro group on the D-phenylalanine residue is available for chemical modification. A common strategy involves the reduction of the nitro group to an amine (-NH2) while the peptide is still on the resin or after cleavage. smolecule.com This newly formed amino group can then be used as a point for conjugation, such as attaching labels or cross-linking agents. The D-configuration of the amino acid contributes to the resulting peptide's resistance to proteolytic enzymes, a desirable trait for therapeutic peptide candidates. mdpi.com
| Synthesis Stage | Role of this compound | Key Features |
| Chain Elongation | Incorporated as a building block in SPPS. | Cbz group protects the N-terminus; Nitro group is stable to coupling reagents. |
| Post-Synthesis | The nitro group serves as a precursor for functionalization. | Reduction of NO2 to NH2 allows for conjugation and labeling. smolecule.com |
| Final Peptide | Introduces a D-amino acid into the sequence. | Enhances metabolic stability and influences peptide conformation. nih.govmdpi.com |
Solution-Phase Peptide Synthesis Strategies Utilizing this compound
Solution-phase peptide synthesis (SolPS) is another major strategy where this compound is a valuable component. The Cbz protecting group is well-suited for solution-phase methods and can be removed by catalytic hydrogenolysis, conditions that can simultaneously reduce the nitro group if desired. rsc.orgnih.gov This allows for controlled deprotection and modification steps.
Solution-phase synthesis is often employed for the large-scale production of peptides or for complex sequences that may be difficult to assemble on a solid support. usbio.netaltabioscience.com In this context, this compound is coupled with other protected amino acids or peptide fragments in an appropriate organic solvent. The choice of coupling reagents and reaction conditions is critical to ensure high yields and prevent side reactions. The nitro group's electron-withdrawing nature can influence the reactivity of the carboxylic acid during coupling reactions.
| Method | Protecting Group Strategy | Key Advantage |
| Solution-Phase Synthesis | Cbz for N-terminus protection. | Well-established chemistry; allows for fragment condensation. altabioscience.com |
| Deprotection | Catalytic Hydrogenolysis. | Can simultaneously remove the Cbz group and reduce the nitro group. rsc.org |
Design and Construction of Constrained Peptide Structures and Peptidomimetics
The incorporation of D-amino acids like this compound is a cornerstone in the design of peptidomimetics and constrained peptide structures. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like stability and bioavailability. nih.gov
The D-configuration of the phenylalanine residue forces the peptide backbone into specific conformations, such as β-turns or other non-standard secondary structures. nih.gov This conformational constraint can lock the peptide into its bioactive shape, enhancing its binding affinity and selectivity for a specific biological target. Furthermore, the nitro group can be used as a handle to introduce further modifications, creating novel side chains or cross-links that further rigidify the structure. smolecule.com These constrained structures are valuable tools in drug discovery and for studying protein-protein interactions. nih.gov
Construction of Diverse Complex Molecular Architectures
Beyond linear or constrained peptides, this compound is a key starting material for more complex molecular architectures, including molecular probes and large cyclic systems.
Derivatization for Molecular Probes and Labeling Agents
The nitro group of this compound is its most versatile feature for creating molecular probes. After its incorporation into a peptide or other molecule, the nitro group can be chemically reduced to a primary amine (-NH2). smolecule.com This amine is a nucleophilic handle that can be readily derivatized.
Common derivatizations include:
Fluorescent Labeling: The amine can be reacted with fluorescent dyes (e.g., FITC, rhodamine) to create fluorescently labeled peptides. These probes are invaluable for imaging, flow cytometry, and fluorescence polarization assays. smolecule.comgenscript.com
Bioconjugation: The amine can be used to conjugate the peptide to larger molecules like proteins (e.g., antibodies for antibody-drug conjugates), polymers (e.g., PEG for improved pharmacokinetics), or surfaces. smolecule.com
Cross-linking: The amine can be reacted with bifunctional cross-linking agents to create intramolecular or intermolecular linkages, which can be used to study molecular interactions or stabilize protein complexes.
This two-step process—incorporation of the nitro-amino acid followed by reduction and derivatization—provides a powerful and site-specific method for labeling complex molecules. chemimpex.com
Incorporation into Cyclic and Macrocyclic Systems
This compound is particularly useful in the synthesis of cyclic and macrocyclic peptides. Cyclization significantly enhances peptide stability, receptor selectivity, and cell permeability. altabioscience.comnih.gov
The nitro group plays a crucial role in certain macrocyclization strategies, particularly those involving intramolecular SNAr (Nucleophilic Aromatic Substitution) reactions. In this approach, a linear peptide is synthesized containing this compound (or a similar nitro-activated residue) at one position and a nucleophilic residue (like tyrosine or hydroxytryptophan) at another. nih.govnih.govacs.org The electron-withdrawing nitro group activates the phenyl ring towards nucleophilic attack by the side chain of the other residue, leading to the formation of a biaryl ether bond that closes the macrocycle. nih.govnih.gov The Cbz group serves to protect the N-terminus during the synthesis of the linear precursor. nih.gov This method has been successfully used to create potent macrocyclic inhibitors of enzymes like the proteasome. nih.govresearchgate.net
| Cyclization Strategy | Role of Nitro Group | Example Application |
| SNAr Macrocyclization | Activates the phenyl ring for intramolecular nucleophilic attack. | Synthesis of macrocyclic proteasome inhibitors. nih.govnih.gov |
| Head-to-Tail Cyclization | Serves as a modifiable side-chain handle post-cyclization. | General synthesis of cyclic peptides with added functionality. mdpi.comnih.gov |
Role in DNA-Encoded Chemical Library (DEL) Synthesis
The advent of DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of vast collections of chemical compounds, often numbering in the billions. rsc.org The core principle of DEL involves the covalent attachment of small molecules to unique DNA tags, which serve as amplifiable barcodes to identify the chemical structure during screening. vipergen.com The success of this technology is heavily reliant on the development of robust and versatile DNA-compatible chemistry. Building blocks used in DEL synthesis must possess functionalities that can react selectively and efficiently in aqueous environments without damaging the DNA backbone. ncl.ac.uk
This compound emerges as a particularly valuable building block in this context due to its bifunctional nature, incorporating two key chemical motifs: a carbobenzyloxy (Cbz)-protected amine and a nitro-functionalized aromatic ring. These features allow for controlled, sequential chemical modifications, thereby expanding the structural diversity and complexity of the libraries.
The utility of this compound in DEL synthesis stems from the orthogonal reactivity of its two main functional groups under DNA-compatible conditions. The Cbz group serves as a stable protecting group for the α-amine, while the nitro group on the phenyl ring acts as a latent amino group that can be unmasked in a later synthetic step. This allows for a multi-cycle synthesis strategy where different parts of the molecule are elaborated sequentially.
The Cbz-Protected Amine:
The carbobenzyloxy (Cbz) group is a widely used protecting group for amines in traditional peptide synthesis. google.comresearchgate.net Its application in DEL synthesis is significant because its removal can be achieved under conditions that are mild enough to be compatible with the DNA tag. Specifically, on-DNA transfer hydrogenolysis using a palladium on carbon (Pd/C) catalyst and a hydrogen source like ammonium (B1175870) formate (B1220265) (HCO₂NH₄) has been shown to be highly effective. nih.gov This reaction cleanly cleaves the Cbz group to reveal the free amine, which then becomes available for subsequent reactions, such as amide bond formation with a new building block in the next cycle of the library synthesis. nih.gov The ability to deprotect amines in this manner is crucial for building peptide-like scaffolds and introducing diversity into the library. nih.gov
The Nitro Group as a Latent Reactive Site:
The nitro group on the D-phenylalanine scaffold provides a second, distinct point of chemical diversification. Its role is twofold:
Directing Group and Participation in SNAr: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles onto the phenyl ring early in the synthesis, creating a diverse set of core structures.
Reduction to an Amine: Following any initial reactions utilizing the nitro group's activating properties, the nitro group itself can be chemically transformed. A key DNA-compatible reaction is the reduction of the aromatic nitro group to an aniline (B41778) (an aromatic amine). vipergen.com This transformation is an elegant strategy in DEL construction because it unmasks a new reactive handle for further diversification. vipergen.com Research has demonstrated efficient on-DNA reduction of aromatic nitro groups to the desired amines with high conversion rates. rsc.orgnih.gov This newly formed aniline can then be acylated, alkylated, or used in other coupling reactions to add another layer of complexity to the library members.
The sequential unmasking of the Cbz-protected amine and the reduction of the nitro group allow this compound to serve as a versatile scaffold. A typical synthetic sequence in a DEL build might involve:
Coupling of this compound to a DNA-tagged headpiece.
An optional SNAr reaction directed by the nitro group.
Reduction of the nitro group to an aniline, followed by coupling with a carboxylic acid building block.
Removal of the Cbz protecting group via hydrogenolysis.
Coupling of the newly exposed α-amine with a second carboxylic acid building block.
This strategic use of a single, bifunctional building block enables the generation of highly complex and diverse molecules tethered to a unique DNA identifier, enhancing the chemical space that can be explored in the search for new therapeutic agents.
Table 1: On-DNA Deprotection and Reduction Reactions
The following table summarizes research findings on DNA-compatible reactions relevant to the functionalities present in this compound, demonstrating high efficiency and compatibility with DEL synthesis protocols.
| Substrate Type | Reaction | Reagents & Conditions | Conversion/Yield | Reference |
| DNA-Cbz-Phenylalanine | Cbz Deprotection (Hydrogenolysis) | 10 wt % Pd/C, 0.5 M HCO₂NH₄, TPGS-750-M, rt, 1 hr | 100% | nih.gov |
| DNA-2-nitro-4-methoxyphenyl | Nitro Group Reduction | 10 wt % Pd/C, 0.5 M HCO₂NH₄, TPGS-750-M, rt, 1 hr | 100% | nih.gov |
| DNA-Aromatic Nitro Groups (General) | Nitro Group Reduction | Sodium Hydroxide, Alcohol | up to 95% | rsc.org |
Chemical Transformations and Functional Group Interconversions of Cbz 3 Nitro D Phenylalanine
Reduction Chemistry of the Aromatic Nitro Group
The aromatic nitro group in Cbz-3-Nitro-D-Phenylalanine is a versatile functional group that can be converted into an amino group, a critical transformation for synthesizing various derivatives. This reduction can be achieved through several methods, with the choice of reagent being crucial for the selectivity and outcome of the reaction.
Catalytic Hydrogenation to Yield Amino-Phenylalanine Derivatives
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the conversion of this compound to its amino derivative, catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.org
The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the catalyst surface, facilitating the stepwise reduction of the nitro group. The general transformation is as follows:
NO₂ → NO → NHOH → NH₂
It is important to note that the conditions required for the hydrogenation of the nitro group can often overlap with those needed for the hydrogenolysis of the Cbz protecting group, which is discussed in a later section. total-synthesis.comnih.gov Therefore, careful control of reaction conditions such as hydrogen pressure, temperature, and catalyst choice is necessary if the Cbz group is to be retained. In many synthetic pathways, the simultaneous reduction of the nitro group and removal of the Cbz group is a desired outcome, yielding the free 3-amino-D-phenylalanine.
| Catalyst | Typical Conditions | Outcome |
| Palladium on Carbon (Pd/C) | H₂, Methanol/Ethanol (B145695), Room Temperature | Efficient reduction of the nitro group. May also cleave the Cbz group. |
| Platinum(IV) Oxide (Adam's catalyst) | H₂, Acetic Acid, Room Temperature | Strong catalyst for nitro group reduction. |
| Raney Nickel | H₂, Ethanol, Room Temperature/Elevated Temp. | Effective for nitro reduction, though sometimes less selective. |
Chemoselective Reduction Strategies in the Presence of Other Functionalities
In syntheses where the N-terminal Cbz group must be preserved while the nitro group is reduced, chemoselective methods are paramount. Standard catalytic hydrogenation is often too harsh or unselective. scientificupdate.com Several alternative strategies have been developed to address this challenge.
One effective method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate. This reagent combination is known to readily reduce aromatic nitro compounds while leaving other sensitive groups, such as esters, nitriles, and benzyl (B1604629) ethers (which are structurally related to the Cbz group), unaffected. stackexchange.com
Another approach utilizes trichlorosilane (B8805176) (HSiCl₃) in the presence of a base. This system offers high chemoselectivity for the reduction of nitro groups without affecting other functional groups that might be susceptible to standard hydrogenation. google.com Other metal-based systems, such as iron in acidic media or zinc in aqueous ammonium (B1175870) chloride, also provide alternatives for this selective transformation. wikipedia.org These methods avoid the use of hydrogen gas and palladium catalysts, thereby preventing the hydrogenolysis of the Cbz group.
| Reagent/System | Solvent | Key Advantage |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | High chemoselectivity; does not affect Cbz group. stackexchange.com |
| Iron/Acetic Acid (Fe/CH₃COOH) | Acetic Acid/Water | Classic and cost-effective method for selective nitro reduction. wikipedia.org |
| Trichlorosilane (HSiCl₃)/Base | Acetonitrile | Extremely chemoselective, avoids metal contamination. google.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Organic co-solvent | Mild conditions, useful for sensitive substrates. wikipedia.org |
Deprotection Chemistry of the N-Carbobenzyloxy Group
The Carbobenzyloxy (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. taylorfrancis.com Its removal is a critical step to liberate the free amine for subsequent reactions, such as peptide bond formation.
Catalytic Hydrogenolysis of the Cbz Group
The most common and mildest method for the deprotection of the Cbz group is catalytic hydrogenolysis. masterorganicchemistry.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically 5% or 10% Pd on activated carbon (Pd/C). taylorfrancis.com
The mechanism involves the cleavage of the benzylic C-O bond by hydrogen. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene. total-synthesis.comtaylorfrancis.com The reaction is clean and efficient, with the byproducts being volatile and easily removed.
R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene
[R-NH-COOH] → R-NH₂ + CO₂
This method is highly favored due to its mild, neutral pH conditions. masterorganicchemistry.com However, as mentioned previously, it is not compatible with functional groups that are also susceptible to reduction, such as the nitro group present in this compound. Applying this method to the title compound would result in the reduction of both functional groups.
Alternative Chemical Methods for Cbz Deprotection
When hydrogenolysis is not a viable option due to the presence of other reducible groups, several alternative chemical methods can be employed to remove the Cbz group.
Acid-Mediated Deprotection: Strong acidic conditions can cleave the Cbz group. A common reagent for this is hydrogen bromide in acetic acid (HBr/HOAc). highfine.com This method proceeds via an SN2 mechanism where the bromide ion attacks the benzylic carbon. While effective, these harsh conditions can be incompatible with other acid-sensitive functional groups. total-synthesis.comtdcommons.org
Lewis Acid-Mediated Deprotection: A milder alternative involves the use of Lewis acids. A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported to selectively deprotect N-Cbz groups at room temperature, even in the presence of reducible functionalities like nitro groups. highfine.comacs.org
Nucleophilic Cleavage: Certain nucleophiles can also effect Cbz deprotection. A method using 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) has been shown to be effective for substrates with sensitive functionalities. scientificupdate.comorganic-chemistry.org Another specialized method involves the use of tributyltin hydride (Bu₃SnH) to achieve chemoselective radical cleavage of Cbz groups on amides and nitrogen-containing heteroaromatic rings, while leaving Cbz-protected aliphatic amines intact. nih.gov
| Method | Reagent(s) | Conditions | Notes |
| Acidolysis | HBr in Acetic Acid | Room Temperature | Harsh conditions, not suitable for all substrates. highfine.com |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Room Temperature | Selective for Cbz in the presence of nitro groups. acs.org |
| Nucleophilic Attack | 2-Mercaptoethanol, K₃PO₄ | 75 °C | Useful for substrates with sensitive functionalities. organic-chemistry.org |
| Radical Cleavage | Tributyltin Hydride (Bu₃SnH) | Elevated Temperature | Chemoselective for certain types of Cbz-protected amines. nih.gov |
Enzymatic Deprotection Approaches for Cbz-Protected Amino Acids
Biocatalysis offers an exceptionally mild and selective alternative for the removal of protecting groups. researchgate.net Specific enzymes, sometimes referred to as "Cbz-ases" or penicillin G acylases, have been identified that can hydrolyze the Cbz group under aqueous conditions at or near neutral pH and room temperature. google.com
This enzymatic approach is highly attractive because of its specificity, which avoids damage to other sensitive parts of the molecule. google.com Research has demonstrated the use of enzymes isolated from various microorganisms to deprotect Cbz-protected L-amino acids with high efficiency. google.com For instance, a two-step enzymatic cascade has been described where one enzyme hydrolyzes an ester group and a second enzyme (a Cbz-ase) removes the Cbz group from the same molecule. researchgate.net The stereospecificity of enzymes is a key advantage; for example, some enzymes show a strong preference for hydrolyzing the Cbz-group from L-amino acids over their D-enantiomers. google.com This makes enzymatic deprotection a powerful tool in asymmetric synthesis and for processes requiring high fidelity.
Further Functionalization and Derivatization of the Amino Acid Side Chain
The presence of a carboxyl group and a substituted phenyl ring in this compound offers multiple avenues for further chemical modification. These transformations allow for the incorporation of this non-natural amino acid into larger molecules, such as peptides, or for the synthesis of complex derivatives with potentially unique properties. The following sections detail the key reactions involving the carboxyl group and the aromatic side chain.
Amidation and Esterification Reactions of the Carboxyl Group
The carboxylic acid moiety of this compound is readily converted into amides and esters, which are fundamental transformations in peptide synthesis and the creation of amino acid derivatives. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an amine or an alcohol.
Amidation:
The formation of an amide bond is a cornerstone of peptide chemistry. In the context of this compound, this involves coupling the carboxylic acid with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.
A general reaction scheme for the amidation of this compound is as follows:
This compound + R-NH₂ → this compound-NHR
The selection of the amine component can be broad, ranging from simple alkylamines to the amino group of another amino acid or peptide, enabling the elongation of a peptide chain. The reaction conditions are typically mild, carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.
Esterification:
Esterification of the carboxyl group can be achieved through several methods. One common approach is acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, reaction with an alkyl halide in the presence of a base, like cesium carbonate, can yield the corresponding ester. For more sensitive substrates, coupling of the carboxylic acid with an alcohol using a dehydrating agent like DCC is also effective.
A general reaction scheme for the esterification of this compound is:
This compound + R-OH → this compound-OR
The resulting esters can serve as protecting groups for the carboxyl terminus in peptide synthesis or can be key intermediates in the synthesis of more complex molecules.
The table below summarizes various reagents that can be used for amidation and esterification reactions of this compound.
| Transformation | Reagent/Catalyst | Product Type |
| Amidation | DCC, HOBt | Amide |
| Amidation | EDC, HOBt | Amide |
| Amidation | HATU, DIPEA | Amide |
| Esterification | R-OH, H₂SO₄ | Ester |
| Esterification | R-X, Cs₂CO₃ | Ester |
| Esterification | R-OH, DCC, DMAP | Ester |
Electrophilic Aromatic Substitution and Other Phenyl Ring Modifications
The phenyl ring of this compound is substituted with a nitro group, which significantly influences its reactivity toward electrophilic aromatic substitution. The nitro group is a strong electron-withdrawing group and a meta-director. Conversely, the alkyl side chain of the amino acid is an activating group and an ortho-, para-director. The interplay of these two substituents governs the regioselectivity of further substitutions on the aromatic ring.
Electrophilic Aromatic Substitution:
Given the presence of the deactivating nitro group, electrophilic aromatic substitution reactions on the phenyl ring of this compound generally require forcing conditions. The directing effects of the existing substituents are crucial in determining the position of the incoming electrophile. The nitro group directs incoming electrophiles to the meta positions (relative to itself), which are positions 5. The amino acid side chain directs to the ortho and para positions (relative to itself), which are positions 2 and 4. Therefore, the regiochemical outcome of such reactions can be complex, potentially leading to a mixture of products.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring can be achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Nitration: Further nitration of the ring can be accomplished with a mixture of nitric acid and sulfuric acid, though this would introduce a second deactivating group, making the reaction even more challenging.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the ring.
The table below outlines the expected major products for electrophilic aromatic substitution on this compound, considering the combined directing effects of the nitro group and the amino acid side chain.
| Reaction Type | Reagents | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | Cbz-5-bromo-3-nitro-D-phenylalanine |
| Chlorination | Cl₂, AlCl₃ | Cbz-5-chloro-3-nitro-D-phenylalanine |
| Nitration | HNO₃, H₂SO₄ | Cbz-3,5-dinitro-D-phenylalanine |
Other Phenyl Ring Modifications:
Beyond electrophilic substitution, the nitro group itself can be a site of chemical transformation. A key reaction is the reduction of the nitro group to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or with reducing agents like tin(II) chloride in acidic medium. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties of the phenyl ring and opens up further derivatization possibilities, such as diazotization followed by Sandmeyer reactions.
Research Applications in Biochemistry and Molecular Biology
Utilization as a Biochemical Probe for Mechanistic Investigations
The specific characteristics of Cbz-3-Nitro-D-Phenylalanine make it a suitable probe for dissecting the intricacies of enzyme mechanisms and peptide structures. The nitro group, in particular, can serve as a spectroscopic marker and can influence the electronic environment of the amino acid, thereby providing insights into its interactions within a biological system.
While direct studies employing this compound as a probe for enzyme active sites are not extensively documented, the use of related nitrated amino acids, such as 3-nitrotyrosine (B3424624), provides a strong precedent for its potential applications. The introduction of a nitro group into an amino acid side chain can significantly alter its pKa and steric properties. This modification can be leveraged to investigate the sensitivity of an enzyme's active site to changes in substrate electronics and shape. nih.gov For instance, the incorporation of 3-nitrotyrosine has been used to probe pKa perturbations of redox-active tyrosines in ribonucleotide reductase, demonstrating how the protein environment affects the chemical properties of a residue. nih.gov
By analogy, this compound could be employed to probe the active sites of enzymes that recognize phenylalanine or other aromatic amino acids. The D-configuration would be particularly useful for assessing the stereoselectivity of an enzyme's binding pocket. The nitro group's position on the phenyl ring could help map the spatial and electronic constraints of the active site. A conserved phenylalanine residue in the active site of thiocyanate (B1210189) dehydrogenase, for example, was shown to be crucial for maintaining the hydrophobic interactions necessary for proper enzyme function. mdpi.com Replacing such a residue with this compound could provide detailed information on the importance of electronic versus steric interactions for catalysis.
The incorporation of this compound into peptides can induce specific conformational constraints that are useful for structural studies. The D-amino acid configuration inherently alters the peptide backbone's phi (φ) and psi (ψ) dihedral angles, often promoting the formation of specific secondary structures like beta-turns.
The conformational preferences of peptides containing unnatural amino acids derived from L-phenylalanine have been investigated using computational methods to analyze their Ramachandran maps. These studies help in designing constrained peptide analogs with desired structural propensities. A similar approach could be applied to peptides containing this compound to predict and understand their conformational behavior.
Role in Protein Engineering and Non-Canonical Amino Acid Incorporation Studies
The ability to incorporate unnatural amino acids like this compound into proteins opens up new avenues in protein engineering, allowing for the introduction of novel chemical functionalities and the precise modulation of protein properties.
The site-specific incorporation of unnatural amino acids into proteins is achieved by expanding the genetic code, typically by repurposing a stop codon, such as the amber codon (UAG). This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous amino acids or tRNAs.
A significant breakthrough in this area involves the use of a single pyrrolysyl-tRNA synthetase mutant (N346A/C348A) which, when co-expressed with its cognate amber suppressing tRNA, can incorporate a variety of meta-substituted phenylalanine derivatives, including those with nitro groups, into proteins in Escherichia coli. nih.gov This strategy allows for the genetic installation of diverse bioorthogonal functional groups for site-selective labeling and functional investigations. nih.gov The study demonstrated that even with internal incorporation, these small meta-substituted derivatives did not significantly disrupt protein folding. nih.gov
Table 1: Genetically Incorporated meta-Substituted Phenylalanine Derivatives
| Compound Number | meta-Substituent |
|---|---|
| 10 | -F |
| 11 | -Cl |
| 12 | -Br |
| 13 | -I |
| 14 | -CN |
| 15 | -NO2 |
| 16 | -CF3 |
| 17 | -CH3 |
| 18 | -OCH3 |
| 19 | -C(O)CH3 |
| 20 | -C≡CH |
| 21 | -N3 |
Data sourced from a study on the genetic incorporation of twelve meta-substituted phenylalanine derivatives. nih.gov
This demonstrates a viable strategy for the incorporation of 3-nitro-phenylalanine, and by extension, this compound, although the Cbz protecting group and the D-configuration would present additional challenges for the synthetase and the ribosomal machinery.
The inclusion of this compound can significantly modulate the structure and function of peptides and proteins. The D-amino acid can enhance proteolytic stability, a desirable trait for therapeutic peptides. The nitro group offers a site for further chemical modification or can act as a spectroscopic probe.
For instance, the replacement of a phenylalanine with a tyrosine in the active site of transaldolase was shown to confer a new enzymatic activity. nih.gov This highlights how a subtle change in an amino acid side chain can have a profound impact on protein function. The introduction of the bulkier and electronically different this compound could be used to systematically probe structure-function relationships in a similar manner.
Studies on cyclic opioid peptide analogues have revealed that the side-chain of the aromatic residue in the third position is critical for receptor affinity and selectivity. nih.gov The specific properties of this compound could be exploited to fine-tune the binding characteristics of such peptides.
Investigation of Chiral Recognition Phenomena in Biological Systems
The stereochemistry of amino acids is fundamental to biological processes, and the study of chiral recognition is crucial for understanding these interactions. This compound serves as an excellent tool for investigating how biological systems differentiate between enantiomers.
The use of chiral solvating agents, such as tetraaza macrocycles derived from D-phenylalanine, in conjunction with ¹H NMR spectroscopy has proven effective in the chiral recognition of tripeptide derivatives. nih.gov This methodology could be applied to systems containing this compound to elucidate the specific intermolecular interactions that govern chiral discrimination. Theoretical calculations can further complement these experimental studies by modeling the interactions between the chiral analyte and the selector. nih.gov
Furthermore, rapid chiral recognition of natural amino acids has been demonstrated using room-temperature phosphorescence. nih.gov A molecular-solid sensor derived from L-phenylalanine can differentiate between L- and D-amino acids based on the resulting phosphorescence. nih.gov This type of methodology could potentially be adapted for the high-throughput screening of chiral compounds like this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-carbobenzyloxy-3-nitro-D-phenylalanine |
| 3-nitrotyrosine |
| dehydrophenylalanine |
| meta-substituted phenylalanine derivatives |
| transaldolase |
Stereochemical Aspects and Chiral Integrity of Cbz 3 Nitro D Phenylalanine
Maintenance of D-Configuration During Synthetic Transformations
The synthesis of peptides and other complex molecules using Cbz-3-Nitro-D-Phenylalanine as a building block requires stringent control over reaction conditions to preserve its chiral integrity. The D-configuration at the α-carbon is susceptible to racemization (conversion to a mixture of D and L forms) under certain conditions, which would compromise the desired structure and function of the final product.
The primary defense against racemization for amino acids is the protection of the amine group. In this compound, the carboxybenzyl (Cbz or Z) group serves this purpose effectively. The Cbz group is known to suppress the formation of oxazolone (B7731731) intermediates, which are a major pathway for racemization during peptide coupling reactions, especially when using activating agents. researchgate.net
Key strategies to maintain the D-configuration include:
Use of Urethane-type Protecting Groups: The Cbz group is a urethane-type protecting group. Its electron-donating nature via resonance disfavors the formation of the highly reactive and racemization-prone 5(4H)-oxazolone intermediate.
Controlled Coupling Conditions: The choice of coupling reagents and temperature is critical. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) when used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or the use of phosphonium (B103445) (e.g., BOP) or uronium (e.g., HBTU) salts can minimize racemization. nih.gov Reactions are typically carried out at low temperatures (e.g., 0 °C) to further reduce the risk.
Avoiding Harsh Conditions: Exposure to strong acids or bases can lead to epimerization at the chiral center. Therefore, the conditions for both the coupling reactions and the subsequent deprotection steps must be carefully selected to be compatible with maintaining stereochemical purity. For instance, the Cbz group is stable to mildly acidic or basic conditions but can be removed by catalytic hydrogenation, a method that is generally mild and does not affect the stereocenter of the amino acid.
By adhering to these principles, the D-enantiomer of this compound can be incorporated into larger molecules with a high degree of stereochemical fidelity. acs.org
Analytical Methodologies for Enantiopurity Determination
Verifying the enantiomeric purity of this compound is essential for quality control and for ensuring the reliability of subsequent applications. Several analytical techniques are employed to separate and quantify the D- and L-enantiomers. wikipedia.org Chiral chromatography is the most widely used approach. jiangnan.edu.cnnih.gov
High-Performance Liquid Chromatography (HPLC): This is the predominant method for determining enantiopurity. nih.gov It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. semanticscholar.org
Pirkle-type CSPs: These phases operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation. The aromatic rings of the CSP and the analyte (this compound) play a significant role.
Macrocyclic Glycopeptide CSPs: Phases based on selectors like teicoplanin or ristocetin (B1679390) offer excellent chiral recognition capabilities for N-protected amino acids through a combination of hydrogen bonding, ionic, and steric interactions. sigmaaldrich.com
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support can separate a wide range of chiral molecules, including N-Cbz protected amino acids.
Gas Chromatography (GC): Chiral GC can also be used, typically after converting the amino acid into a more volatile derivative. The separation occurs on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative.
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins are commonly used selectors that form transient diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not a separation technique, it can be used to determine enantiomeric excess by using a chiral solvating agent or a chiral derivatizing agent. acs.orgbath.ac.uk These agents interact with the enantiomers to form diastereomeric complexes that have distinct signals in the NMR spectrum, allowing for their quantification. acs.org
Below is a summary of the primary analytical methods:
| Methodology | Principle | Common Chiral Selector/Phase | Key Advantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Macrocyclic glycopeptides (Teicoplanin), Polysaccharide derivatives, Pirkle-type phases | High resolution, wide applicability, well-established methods semanticscholar.orgsigmaaldrich.com |
| Chiral GC | Differential partitioning into a chiral stationary phase | Cyclodextrin derivatives | High efficiency, sensitive detection |
| Capillary Electrophoresis (CE) | Differential mobility in the presence of a chiral selector in the electrolyte | Cyclodextrins, Crown ethers | High separation efficiency, small sample volume, rapid analysis nih.gov |
| NMR Spectroscopy | Formation of diastereomeric complexes with distinct spectral signals | Chiral Solvating Agents (e.g., Pirkle's alcohol), Chiral Derivatizing Agents | No separation needed, provides structural information, accurate quantification bath.ac.uk |
Influence of Stereochemistry on Molecular Interactions and Recognition
The stereochemistry of an amino acid is a fundamental determinant of the structure and function of peptides and proteins. nih.govfrontiersin.org The incorporation of this compound, a non-natural D-amino acid, into a peptide sequence has profound consequences for its molecular behavior.
Structural Perturbation: Biological systems are overwhelmingly homochiral, composed almost exclusively of L-amino acids. The introduction of a D-amino acid residue into a peptide chain built from L-amino acids disrupts common secondary structures like α-helices and β-sheets. nih.govgoogle.com This structural alteration is a direct result of the different spatial orientation of the side chain (the 3-nitrobenzyl group) relative to the peptide backbone.
Enzymatic Stability: Peptides containing D-amino acids exhibit significantly enhanced resistance to enzymatic degradation. frontiersin.org Proteases, the enzymes that break down proteins and peptides, have active sites that are stereospecific for L-amino acids. A peptide containing a D-residue is a poor substrate for these enzymes, leading to a much longer biological half-life, a desirable trait for therapeutic peptides.
Receptor Binding and Molecular Recognition: The biological activity of peptides is often mediated by their binding to specific receptors or enzymes. Since these biological targets are themselves chiral, they can differentiate between enantiomeric ligands. The D-configuration of this compound, combined with the electronic properties of the nitro group and the steric bulk of the Cbz protector, dictates a unique three-dimensional shape. nih.gov This specific conformation will govern its binding affinity and selectivity. In some cases, a D-amino acid can induce a specific turn or fold in a peptide that leads to higher affinity for a target compared to its all-L counterpart. The D-configuration can also lead to different biological activities altogether. frontiersin.org For example, nanofibers formed from D-enantiomers have been shown to have opposite effects on cell adhesion and proliferation compared to their L-enantiomer counterparts. nih.govfrontiersin.org
In essence, the D-stereochemistry of this compound is not a passive feature but an active determinant of its molecular identity. It controls how the molecule is assembled into larger structures, its stability in biological environments, and the specific way it interacts with other chiral molecules, forming the basis for its use in creating novel peptides with tailored properties.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes to Aromatic Nitro-D-Amino Acids
The synthesis of aromatic nitro-D-amino acids like Cbz-3-Nitro-D-Phenylalanine presents a multi-step challenge that researchers are actively working to optimize. The primary goals are to enhance efficiency, improve enantioselectivity, and ensure regioselectivity of the nitration process.
Current synthetic strategies typically involve two key stages: the enantioselective synthesis of the D-phenylalanine backbone and the regioselective nitration of the aromatic ring. The carbobenzyloxy (Cbz) group is introduced to protect the amine functionality during subsequent reactions.
One promising approach for the synthesis of D-phenylalanine derivatives involves enzymatic catalysis. Phenylalanine ammonia (B1221849) lyases (PALs) are being explored for their ability to catalyze the amination of cinnamic acid derivatives to produce D-phenylalanines with high optical purity. nih.gov Researchers are also investigating chemoenzymatic deracemization processes, which couple stereoselective oxidation and non-selective reduction, to achieve high yields of the desired D-enantiomer. nih.gov
The nitration of the phenylalanine ring is another critical step. Traditional methods often rely on harsh conditions using mixed acids (concentrated sulfuric and nitric acid), which can lead to the formation of multiple isomers and byproducts. researchgate.net To overcome these limitations, research is focused on developing milder and more selective nitration methods. This includes the use of alternative nitrating agents and catalytic systems that can direct the nitro group specifically to the meta (3-position) of the phenyl ring. Biocatalytic nitration, using enzymes such as peroxidases, is an emerging area that could offer improved regioselectivity under milder conditions. acs.org
Future research in this area will likely focus on the development of one-pot syntheses and continuous flow processes to streamline the production of this compound. researchgate.net The use of computational modeling to predict enzyme-substrate interactions could also accelerate the discovery of biocatalysts with enhanced selectivity for the synthesis of specific nitro-D-amino acid isomers.
Advanced Applications in Contemporary Bio-Organic Chemistry
The distinct structural characteristics of this compound make it a valuable tool in various areas of bio-organic chemistry, particularly in peptide science and drug discovery.
The incorporation of D-amino acids into peptides is a well-established strategy to enhance their stability against enzymatic degradation by proteases. chemimpex.com This makes peptides containing 3-Nitro-D-Phenylalanine potentially more robust drug candidates with longer in vivo half-lives. The nitro group on the phenyl ring can also introduce unique properties. It can serve as a spectroscopic probe to study peptide conformation and binding interactions. Furthermore, the nitro group can be chemically modified, for example, by reduction to an amino group, providing a handle for further functionalization or for creating peptidomimetics with novel biological activities.
In pharmaceutical development, 3-Nitro-D-Phenylalanine is considered a valuable building block for the synthesis of novel therapeutics, especially in the field of neuropharmacology. chemimpex.com It can be used to design compounds that target specific neurotransmitter systems and receptors. The unique electronic and steric properties of the nitro-phenylalanine residue can influence the binding affinity and selectivity of a peptide for its biological target.
Moreover, the nitroaromatic functionality has been explored in the context of fluorescence quenching in peptides, which can be utilized in the development of biosensors and diagnostic tools. researchgate.net The introduction of 3-Nitro-D-Phenylalanine into peptide sequences could, therefore, enable the creation of novel probes for studying biological processes.
Future applications may also extend to material science, where the incorporation of this amino acid derivative into polymers could enhance their thermal stability and mechanical properties. chemimpex.com
Methodological Advancements for Characterization and Analysis in Research Contexts
The accurate characterization and analysis of this compound and its derivatives are crucial for both synthetic chemistry and bio-organic applications. Advanced analytical techniques are essential to confirm the chemical structure, assess enantiomeric purity, and quantify the compound in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid derivatives. Chiral stationary phases are particularly important for separating the D- and L-enantiomers of nitrated phenylalanine to ensure the enantiomeric purity of the final product. mst.edu The use of teicoplanin-based chiral stationary phases has shown excellent resolution for various unnatural amino acids, including phenylalanine analogues. mst.edu Reversed-phase HPLC with UV detection is commonly used for the quantification of these aromatic compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound. 1H and 13C NMR spectra provide detailed information about the connectivity of atoms and the position of the nitro group on the phenyl ring. Advanced 2D NMR techniques can further confirm the structure.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for identifying and quantifying the compound in complex biological samples.
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of peptides containing this compound. The introduction of this unnatural amino acid can induce specific secondary structures in peptides, which can be monitored by CD.
Q & A
Q. What ethical considerations apply when using this compound in preclinical studies?
- Methodological Answer :
- Animal Welfare : Follow ARRIVE guidelines for humane endpoints and sample sizes.
- Data Integrity : Avoid selective reporting; disclose all negative results.
- Compliance : Obtain IACUC approval (protocol number, date) and adhere to OECD GLP standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
